molecular formula C18H20N4O3 B2994854 N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034575-87-4

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2994854
CAS No.: 2034575-87-4
M. Wt: 340.383
InChI Key: VGJZFERCALOMCD-UHFFFAOYSA-N
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Description

N-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule designed for research applications. It features a pyrimidine ring linked to a phenylacetamide core via a piperidine carbonyl bridge, a structural motif common in the development of pharmacologically active compounds . Molecules containing pyrimidine scaffolds are frequently investigated for their potential to modulate various enzyme and receptor targets, such as kinases and G-protein-coupled receptors . Similarly, the piperazine and piperidine carboxamide structure is a recognized pharmacophore in the design of TRPV1 antagonists and other bioactive molecules . This combination of features makes this compound a valuable chemical tool for researchers in medicinal chemistry and drug discovery. It can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize lead compounds, and investigations into novel biological pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-7-5-14(6-8-15)17(24)22-11-2-4-16(12-22)25-18-19-9-3-10-20-18/h3,5-10,16H,2,4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZFERCALOMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Coupling of the pyrimidine and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
Target Compound Piperidine-1-carbonyl linked to phenyl with acetamide and 3-(pyrimidin-2-yloxy) substituent Not provided
N-[4-(pyrimidin-2-yloxy)phenyl]acetamide Direct pyrimidin-2-yloxy-phenyl linkage (no piperidine-carbonyl bridge) Not provided
2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Thioether linkage; trifluoromethylphenyl substituent 396.4
N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate Benzoimidazole-piperidine hybrid; oxalate salt Not provided
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Fluorine, methyl groups; ether linkage 372.4
N-(4-(pyridin-3-yl)phenyl)acetamide Pyridin-3-yl substituent (no piperidine or pyrimidine) 212.25

Structural and Functional Differences

N-[4-(pyrimidin-2-yloxy)phenyl]acetamide (Compound A)
  • Key Difference : Lacks the piperidine-carbonyl bridge present in the target compound.
2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound B)
  • Key Difference : Replaces the target’s ether oxygen with a thioether and introduces a trifluoromethyl group .
  • The electron-withdrawing CF3 group may alter electronic properties of the phenyl ring, affecting binding interactions .
N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate (Compound C)
  • Key Difference : Incorporates a benzimidazole substituent on the piperidine ring and is formulated as an oxalate salt.
  • Implications : The bulky benzimidazole may enhance π-π stacking interactions. The oxalate salt could improve aqueous solubility .
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Compound D)
  • Key Difference : Features fluorine and methyl groups on the phenyl and pyrimidine rings, respectively.
  • Implications : Fluorine’s electronegativity may strengthen hydrogen bonding, while methyl groups could enhance metabolic stability .
N-(4-(pyridin-3-yl)phenyl)acetamide (Compound E)
  • Key Difference : Replaces pyrimidine-piperidine with a pyridin-3-yl group .

Biological Activity

N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and an acetamide functional group. Its molecular formula is C20_{20}H24_{24}N4_{4}O2_{2}, and it is characterized by the following structural components:

  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Pyrimidine Moiety : Known for its role in various pharmacological activities.
  • Acetamide Group : Enhances solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50_{50} values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, indicating potent anti-cancer activity .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 were significantly elevated, suggesting a mechanism involving programmed cell death .
  • Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer models, which is crucial for preventing tumor proliferation .

Table 1: Summary of Biological Activity Data

Cell LineIC50_{50} (µM)Mechanism of ActionReference
MCF-79.46Apoptosis induction
MDA-MB-23112.91Cell cycle arrest
FaDu (hypopharyngeal)8.5Cytotoxicity

Case Studies

  • Breast Cancer Treatment : In a study focusing on breast cancer, this compound was administered to MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
  • Comparative Analysis with Standard Treatments : When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity and lower toxicity against normal cells, highlighting its potential as a safer alternative for cancer therapy .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies have shown that this compound has a favorable profile with oral bioavailability around 31.8% and clearance rates indicating good systemic exposure . Toxicological assessments have revealed no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a promising safety margin for further development .

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